molecular formula C18H20N4O5 B11633738 1,3-dimethyl-5-(5-nitro-2-piperidin-1-ylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

1,3-dimethyl-5-(5-nitro-2-piperidin-1-ylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11633738
M. Wt: 372.4 g/mol
InChI Key: XARTUFSOIFDZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-DIMETHYL-5-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a diazinane ring substituted with nitro and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method involves the condensation of a nitro-substituted benzaldehyde with a diazinane derivative under basic conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate. The reaction mixture is then heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can enhance the overall production process.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The diazinane ring can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Amines, hydroxylamines.

    Reduction: Corresponding amines.

    Substitution: Various substituted diazinane derivatives.

Scientific Research Applications

1,3-DIMETHYL-5-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or receptors involved in critical biological processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-5-{[5-NITRO-2-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
  • 1,3-DIMETHYL-5-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

1,3-DIMETHYL-5-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to the presence of the piperidinyl group, which imparts specific physicochemical properties and biological activities

Properties

Molecular Formula

C18H20N4O5

Molecular Weight

372.4 g/mol

IUPAC Name

1,3-dimethyl-5-[(5-nitro-2-piperidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H20N4O5/c1-19-16(23)14(17(24)20(2)18(19)25)11-12-10-13(22(26)27)6-7-15(12)21-8-4-3-5-9-21/h6-7,10-11H,3-5,8-9H2,1-2H3

InChI Key

XARTUFSOIFDZOT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3)C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.